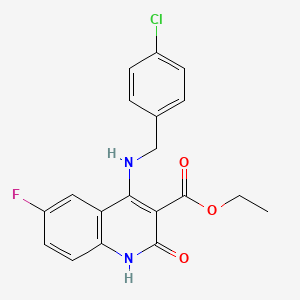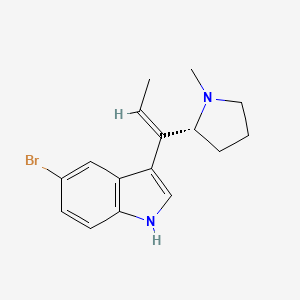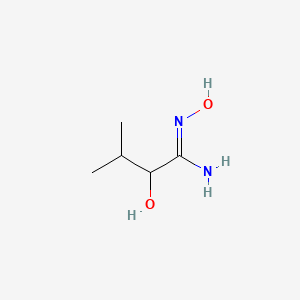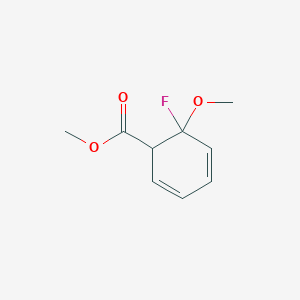
Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a fluorine and methoxy group attached to a cyclohexa-2,4-diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexa-2,4-diene and fluorine-containing reagents.
Methoxylation: The methoxy group is introduced via a methoxylation reaction, typically using methanol and a suitable catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, using reagents such as methanol and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems for precise control.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-fluorochromone-2-carboxylate
- Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate
Uniqueness
Methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in various applications.
Properties
Molecular Formula |
C9H11FO3 |
|---|---|
Molecular Weight |
186.18 g/mol |
IUPAC Name |
methyl 6-fluoro-6-methoxycyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C9H11FO3/c1-12-8(11)7-5-3-4-6-9(7,10)13-2/h3-7H,1-2H3 |
InChI Key |
YZPNQCGZGARMLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C=CC=CC1(OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


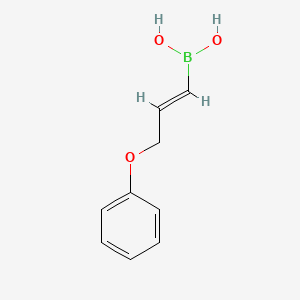
![3-(4-ethoxyphenyl)-1-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119845.png)
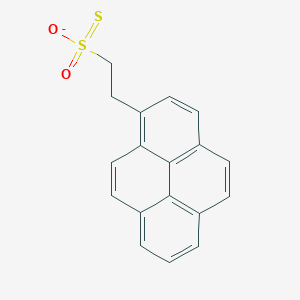

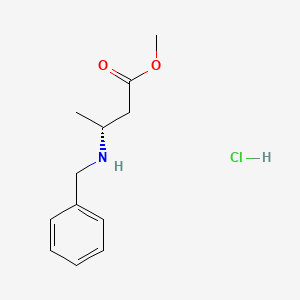
![[4-(4-fluorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B14119860.png)

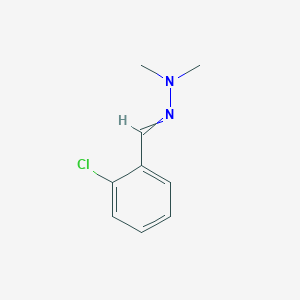


![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14119905.png)
